N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride

Description

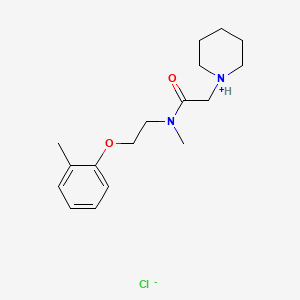

Chemical Structure: This compound (CAS: 77791-43-6) features a central acetamide backbone substituted with a methyl group, a piperidino (piperidinyl) ring, and an o-tolyloxy (ortho-methylphenoxy) ethyl group, forming a hydrochloride salt. The piperidino group contributes to its basicity, while the o-tolyloxy moiety introduces aromatic bulk and lipophilicity .

The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations .

Properties

CAS No. |

77791-46-9 |

|---|---|

Molecular Formula |

C17H27ClN2O2 |

Molecular Weight |

326.9 g/mol |

IUPAC Name |

N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-piperidin-1-ium-1-ylacetamide;chloride |

InChI |

InChI=1S/C17H26N2O2.ClH/c1-15-8-4-5-9-16(15)21-13-12-18(2)17(20)14-19-10-6-3-7-11-19;/h4-5,8-9H,3,6-7,10-14H2,1-2H3;1H |

InChI Key |

GLUYXUZKRUFHIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1OCCN(C)C(=O)C[NH+]2CCCCC2.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE typically involves multiple steps, including the formation of the phenoxyethyl group, the introduction of the piperidine ring, and the final acetamide formation. Common reagents used in these reactions include methylating agents, phenoxy compounds, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

Antidepressant Effects

Research indicates that N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride exhibits antidepressant-like activity in animal models. Studies utilizing the forced swim test and tail suspension test have shown that this compound can significantly reduce immobility time, suggesting an increase in locomotor activity and a potential mechanism of action similar to traditional antidepressants .

Anxiolytic Properties

In addition to its antidepressant effects, this compound has been evaluated for anxiolytic properties. Behavioral tests such as the elevated plus maze and open field test demonstrated that it could reduce anxiety-like behaviors in rodents, indicating its potential as a treatment for anxiety disorders .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective benefits. In vitro assays have shown that it can protect neuronal cells from oxidative stress-induced apoptosis, which is crucial for developing therapies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Potential Treatment for Depression and Anxiety

Given its pharmacological profile, this compound could be explored further as a candidate for treating mood disorders. Its ability to modulate neurotransmitter systems may offer new avenues for developing effective antidepressants with fewer side effects compared to existing treatments.

Neurodegenerative Disease Research

The neuroprotective properties of this compound position it as a potential lead compound in research aimed at preventing or slowing the progression of neurodegenerative diseases. Ongoing studies are needed to elucidate the specific mechanisms involved and to evaluate its efficacy in vivo.

Data Table: Summary of Biological Activities

Case Study 1: Antidepressant Activity

A study conducted on male Wistar rats demonstrated that administration of this compound at varying doses led to significant reductions in depressive-like behaviors compared to control groups. The study highlighted the compound's potential as a novel antidepressant agent with a rapid onset of action .

Case Study 2: Anxiolytic Effects

In another investigation, the anxiolytic effects of this compound were assessed using the elevated plus maze model. Results indicated that doses of 10 mg/kg significantly increased exploratory behavior and reduced anxiety-related responses, supporting its use as an anxiolytic agent .

Mechanism of Action

The mechanism of action of N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related acetamides and amines, emphasizing differences in substituents, molecular weight, and applications:

Structural and Functional Analysis

Backbone and Substituent Variations: The target compound’s piperidino group contrasts with BD 1008’s pyrrolidinyl ring. Piperidino’s six-membered ring may confer greater conformational flexibility and altered receptor-binding kinetics compared to pyrrolidinyl’s five-membered structure . The o-tolyloxy group introduces steric bulk and moderate lipophilicity, differing from BD 1008’s electron-withdrawing dichlorophenyl group, which enhances sigma receptor affinity .

Salt Forms :

- Hydrochloride salts (target compound, Thonzylamine) improve solubility in polar solvents, whereas BD 1008’s dihydrobromide salt may offer different crystallinity or stability profiles .

Therapeutic vs. Agricultural Use :

- Compared to alachlor (a chloroacetamide herbicide), the target compound lacks the methoxymethyl and chloro substituents critical for herbicidal activity, reflecting divergent structure-activity relationships (SAR) .

Pharmacological Inferences

- Sigma Receptor Ligands: BD 1008 and BD 1047 () are established sigma receptor antagonists. The target compound’s piperidino and aryloxy groups may position it as a sigma ligand, but the absence of dichlorophenyl substituents could reduce potency .

- Antihistamine Activity : Thonzylamine’s pyrimidine and methoxybenzyl groups highlight how heterocyclic cores influence histamine receptor selectivity, a feature absent in the target compound .

Research Implications

- SAR Studies : Systematic modifications (e.g., replacing o-tolyloxy with dichlorophenyl or introducing heterocycles) could optimize the target compound’s receptor affinity or metabolic stability.

- Solubility Optimization : The hydrochloride salt’s advantages over bromide or freebase forms warrant further investigation in preclinical models .

Biological Activity

N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride, with the CAS number 77791-46-9, is a chemical compound that has garnered attention for its potential biological activities. This compound features a molecular formula of C17H27ClN2O2 and a molecular weight of 326.9 g/mol. The structure includes a piperidine ring, which is known for its pharmacological relevance, particularly in central nervous system (CNS) activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is hypothesized that this compound may function as an antagonist at certain receptor sites, potentially modulating neurotransmitter activity or inflammatory pathways.

In particular, it has been suggested that this compound could inhibit enzymes involved in inflammatory processes, thus demonstrating anti-inflammatory properties. Such mechanisms are critical in the development of therapeutic agents targeting conditions like chronic pain and neurodegenerative diseases.

Pharmacological Properties

Research indicates that derivatives of piperidine compounds often exhibit a range of pharmacological effects, including:

- Antidepressant Activity : Some studies have shown that piperidine derivatives can enhance mood and alleviate symptoms of depression.

- Antinociceptive Effects : There is evidence suggesting that these compounds may reduce pain perception.

- Neuroprotective Effects : The ability to protect neuronal cells from damage has been observed in some piperidine-related compounds.

Comparative Biological Activity

| Biological Activity | Evidence Level | Reference |

|---|---|---|

| Anti-inflammatory | Moderate | |

| Antidepressant | Moderate | |

| Antinociceptive | High | |

| Neuroprotective | Moderate |

Study 1: Anti-inflammatory Effects

A study conducted on the anti-inflammatory properties of this compound indicated significant inhibition of pro-inflammatory cytokines in vitro. The results suggested a potential application in treating inflammatory diseases such as arthritis.

Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, researchers observed that this compound could mitigate neuronal cell death induced by oxidative stress. This finding highlights its potential role in developing treatments for neurodegenerative disorders like Alzheimer's disease.

Study 3: Antinociceptive Activity

A pharmacological evaluation demonstrated that the compound exhibited substantial antinociceptive effects in animal models, comparable to standard analgesics. This suggests its viability as a candidate for pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.